molecular formula C16H19D6NO2 B1164115 O-Desmethylvenlafaxine-d6

O-Desmethylvenlafaxine-d6

カタログ番号: B1164115
分子量: 269.41
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Stable isotope labeled (deuterated) internal standard for Venlafaxine metabolite

科学的研究の応用

Pharmacokinetic Improvement

  • O-Desmethylvenlafaxine (ODV) is a recently approved antidepressant. A study aimed to develop phenolic esters of ODV to enhance its brain uptake, resulting in improved oral bioavailability and brain absorption. One compound, in particular, demonstrated promising properties for development as an ODV prodrug (Zhang et al., 2013).

Metabolic Pathways and Enzyme Activity

  • ODV's interaction with liver cytochrome P450 enzymes (CYP450) and its impact on CYP2D6 and CYP3A4 activities in rat liver were studied, providing insights into its metabolic pathways and potential drug interactions (L. Ming, 2007).

Prodrug Development

  • Another research focused on designing esters of ODV to serve as prodrugs. These esters showed improved bioavailability and brain uptake in animal models, indicating potential for enhanced therapeutic efficacy (Mingyuan Liu et al., 2016).

Pharmacogenomic Insights

  • The CYP2D6 genotype was found to significantly influence the metabolism of venlafaxine and its metabolites, including ODV. This highlights the importance of genetic factors in determining individual responses to ODV (Karlsson et al., 2014).

Analytical Methods Development

  • A study established a method for determining venlafaxine and ODV in human plasma, crucial for therapeutic drug monitoring and pharmacokinetic studies (Yu Chen, 2011).

Phenotypic Impact on Metabolism

  • The differential impact of metabolic ratios on the identification of CYP2D6 phenotypes was explored, emphasizing the role of phenotypic variation in drug metabolism and response (Kandasamy et al., 2010).

Saliva-Based Monitoring

  • A method for quantifying venlafaxine and ODV in human saliva was developed. This non-invasive approach could be useful for monitoring therapeutic levels and compliance (Dziurkowska & Wesołowski, 2013).

Pharmacokinetics in Specific Populations

  • The pharmacokinetics of venlafaxine and ODV in genetically defined CYP2D6 extensive and poor metabolizers were studied, shedding light on variability in drug response due to genetic differences (Nichols et al., 2011).

特性

分子式

C16H19D6NO2

分子量

269.41

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。